molecular formula C21H31N3O3 B7535918 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide

Cat. No. B7535918
M. Wt: 373.5 g/mol
InChI Key: ZZHYCSYGFORYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide, also known as ML277, is a small molecule inhibitor of the Kv7.1 ion channel. It is a promising compound for the treatment of cardiac arrhythmias, as it has been shown to selectively target the Kv7.1 channel without affecting other ion channels.

Mechanism of Action

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide works by selectively inhibiting the Kv7.1 ion channel, which is responsible for the slow delayed rectifier potassium current (IKs) in cardiac myocytes. By inhibiting this channel, 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide prolongs the action potential duration and increases the refractory period, which reduces the likelihood of arrhythmias.
Biochemical and Physiological Effects:
1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of the Kv7.1 channel, the prolongation of the action potential duration, and the increase in the refractory period. It has also been shown to reduce the incidence of arrhythmias in animal models of cardiac disease.

Advantages and Limitations for Lab Experiments

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide has several advantages as a research tool, including its selectivity for the Kv7.1 channel and its ability to reduce arrhythmias in animal models of cardiac disease. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its efficacy in humans.

Future Directions

There are several future directions for research on 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide, including its potential use in the treatment of other cardiac disorders, such as heart failure and atrial fibrillation. There is also a need for further studies to determine its safety and efficacy in humans, as well as its potential for drug interactions with other medications. Additionally, there is a need for the development of more selective and potent Kv7.1 inhibitors for use in clinical settings.

Synthesis Methods

The synthesis of 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide involves several steps, including the reaction of 1-bromo-4-(2-methoxyphenyl)piperidine with cyclohexanone to form the corresponding ketone, which is then reduced to the alcohol. The alcohol is then reacted with acetic anhydride to form the acetate, which is then reacted with 1-amino-cyclohexane-1-carboxylic acid to form 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide.

Scientific Research Applications

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide has been extensively studied in vitro and in vivo for its potential as a therapeutic agent for cardiac arrhythmias. It has been shown to selectively inhibit the Kv7.1 channel, which plays a critical role in the repolarization of cardiac action potentials. 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide has also been shown to be effective in reducing arrhythmias in animal models of cardiac disease.

properties

IUPAC Name

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-16(25)23-21(12-6-3-7-13-21)20(26)22-17-10-14-24(15-11-17)18-8-4-5-9-19(18)27-2/h4-5,8-9,17H,3,6-7,10-15H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHYCSYGFORYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCC1)C(=O)NC2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide

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